molecular formula C9H14N2O2S B183696 4-amino-N-propylbenzenesulfonamide CAS No. 58687-83-5

4-amino-N-propylbenzenesulfonamide

Cat. No.: B183696
CAS No.: 58687-83-5
M. Wt: 214.29 g/mol
InChI Key: PEDHCXVSNZZLSR-UHFFFAOYSA-N
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Description

4-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a propyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N-propylbenzenesulfonamide can be synthesized through the reduction of 4-nitro-N-propylbenzenesulfonamide. The general procedure involves the use of tin granules and concentrated hydrochloric acid in ethanol as the reducing agents. The reaction mixture is refluxed for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can introduce different functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 4-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to potential therapeutic effects in conditions like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-propylbenzenesulfonamide is unique due to the presence of both an amino group and a propyl group on the benzenesulfonamide core. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides .

Properties

IUPAC Name

4-amino-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHCXVSNZZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366444
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58687-83-5
Record name 4-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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